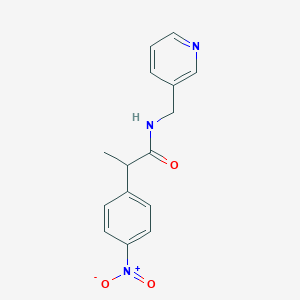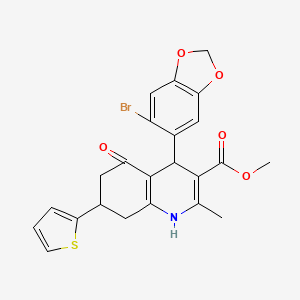![molecular formula C17H23NO6 B4074152 N-[2-(3-methoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4074152.png)
N-[2-(3-methoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Overview
Description
N-[2-(3-methoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including methoxyphenoxy, ethyl, and prop-2-enyl groups, which contribute to its diverse reactivity and utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with allyl bromide in the presence of a base to yield N-[2-(3-methoxyphenoxy)ethyl]-N-prop-2-enylamine. The final step involves the reaction of this amine with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds in the prop-2-enyl groups can be reduced to form saturated amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Methoxyphenoxyacetic acid.
Reduction: N-[2-(3-methoxyphenoxy)ethyl]-N-propylamine.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(3-methoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. For example, the methoxyphenoxy group may interact with hydrophobic pockets, while the amine group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide: Shares the methoxyphenoxyethyl group but differs in the amide functionality.
2-{[2-(3-methoxyphenoxy)ethyl]thio}benzoic acid: Contains a similar ethyl linkage but with a thioether and carboxylic acid group.
Uniqueness
N-[2-(3-methoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its combination of methoxyphenoxy, ethyl, and prop-2-enyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.C2H2O4/c1-4-9-16(10-5-2)11-12-18-15-8-6-7-14(13-15)17-3;3-1(4)2(5)6/h4-8,13H,1-2,9-12H2,3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPNAQBHHITJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN(CC=C)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-5-nitro-2-[[2-(2-pyridin-3-ylpiperidin-1-yl)acetyl]amino]benzamide](/img/structure/B4074070.png)
![7-{(4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074075.png)
![1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]azepane;oxalic acid](/img/structure/B4074086.png)
![2-phenoxy-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)butanamide](/img/structure/B4074088.png)
![N-(2-fluorophenyl)-2-[(2-morpholin-4-ylacetyl)amino]-5-nitrobenzamide](/img/structure/B4074100.png)
![4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4074103.png)


![1-[2-(3-Bromophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074127.png)
![1-[2-(3-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4074135.png)
![N-(3,5-dimethoxyphenyl)-2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide](/img/structure/B4074146.png)
![N-[(5-isobutylisoxazol-3-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4074153.png)
![1-[3-(2-Methoxy-4-methylphenoxy)propyl]piperazine;hydrochloride](/img/structure/B4074156.png)
![N-(3-methoxyphenyl)-5-nitro-2-[[2-(4-pentan-3-ylpiperazin-1-yl)acetyl]amino]benzamide](/img/structure/B4074162.png)
